6-Chloro-5-methylpyridine-2,3-diamine vs. 6-Chloro-5-methylpyridin-2-amine: Lipophilicity and Polar Surface Area Comparison
The target compound exhibits a significantly lower computed lipophilicity (XLogP3 = 1.1) and a markedly higher topological polar surface area (TPSA = 64.9 Ų) compared to the monoamino analog 6-chloro-5-methylpyridin-2-amine (XLogP3 = 1.8, TPSA = 38.9 Ų) [1][2]. This difference of 0.7 log units in XLogP3 and 26.0 Ų in TPSA is predicted to confer superior aqueous solubility and altered membrane permeability, which are critical parameters in early-stage drug discovery and biological assay compatibility [3].
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 64.9 Ų |
| Comparator Or Baseline | 6-Chloro-5-methylpyridin-2-amine: XLogP3 = 1.8; TPSA = 38.9 Ų |
| Quantified Difference | ΔXLogP3 = -0.7; ΔTPSA = +26.0 Ų |
| Conditions | Computed properties by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem) |
Why This Matters
Procurement decisions based on these physicochemical differences can directly impact the solubility and pharmacokinetic profile of downstream derivatives, making the target compound preferable for applications requiring enhanced aqueous compatibility.
- [1] PubChem. (2025). 6-Chloro-5-methylpyridine-2,3-diamine. CID 92133535. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). 6-Chloro-5-methylpyridin-2-amine. CID 45079594. National Center for Biotechnology Information. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
